![molecular formula C25H29NO6S B13918554 N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two 2,4-dimethoxyphenyl groups attached to a central nitrogen atom, which is further bonded to a phenyl-methanesulfonamide group. The presence of multiple methoxy groups and a sulfonamide moiety contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide typically involves the following steps:
Formation of 2,4-dimethoxybenzylamine: This intermediate can be prepared by reducing 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent.
Coupling Reaction: The 2,4-dimethoxybenzylamine is then reacted with a suitable sulfonyl chloride, such as phenylmethanesulfonyl chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzylamine: A precursor in the synthesis of the target compound, known for its nucleophilic properties.
Phenylmethanesulfonamide: Another related compound with similar sulfonamide functionality.
Uniqueness
N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide is unique due to the presence of multiple methoxy groups and a sulfonamide moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C25H29NO6S |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
N,N-bis[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C25H29NO6S/c1-29-22-12-10-20(24(14-22)31-3)16-26(33(27,28)18-19-8-6-5-7-9-19)17-21-11-13-23(30-2)15-25(21)32-4/h5-15H,16-18H2,1-4H3 |
Clé InChI |
YKSOMXIRKBWIBC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CN(CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)CC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


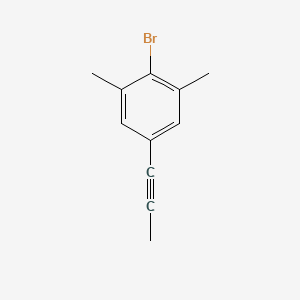
![Tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B13918488.png)
![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)

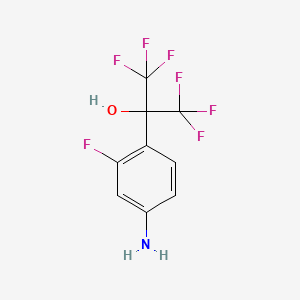
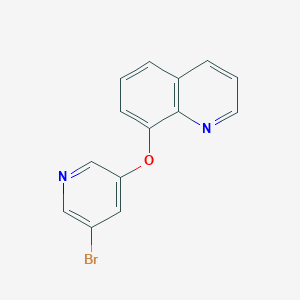

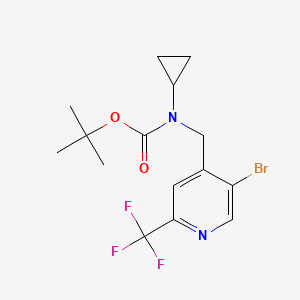
![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)

![Methyl 4-[acetyl(hydroxy)amino]benzoate](/img/structure/B13918562.png)
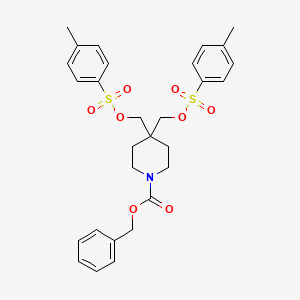
![2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13918574.png)
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
